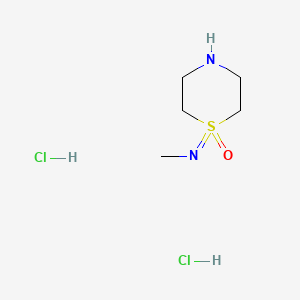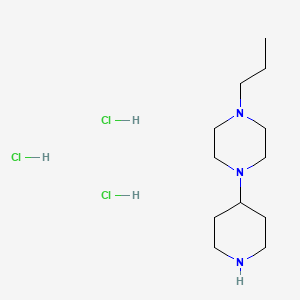
3-(Tert-butylsulfanyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tert-butylsulfanyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a tert-butylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butylsulfanyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with tert-butylsulfanyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Another method involves the use of tert-butylsulfanyl-substituted pyrrolidine precursors, which can be synthesized through the cyclization of appropriate intermediates. For example, the reaction of 3-chloropropylamine with tert-butylsulfanyl-substituted aldehydes or ketones can lead to the formation of the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Tert-butylsulfanyl)pyrrolidine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced sulfides
Substitution: Various substituted pyrrolidine derivatives
Aplicaciones Científicas De Investigación
3-(Tert-butylsulfanyl)pyrrolidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(Tert-butylsulfanyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylsulfanyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways . For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methylsulfanyl)pyrrolidine
- 3-(Ethylsulfanyl)pyrrolidine
- 3-(Isopropylsulfanyl)pyrrolidine
Uniqueness
3-(Tert-butylsulfanyl)pyrrolidine is unique due to the presence of the bulky tert-butylsulfanyl group, which can influence its steric and electronic properties. This makes it distinct from other similar compounds, such as 3-(Methylsulfanyl)pyrrolidine or 3-(Ethylsulfanyl)pyrrolidine, which have smaller substituents . The tert-butylsulfanyl group can enhance the compound’s stability and binding interactions, making it a valuable scaffold in medicinal chemistry .
Propiedades
Fórmula molecular |
C8H17NS |
|---|---|
Peso molecular |
159.29 g/mol |
Nombre IUPAC |
3-tert-butylsulfanylpyrrolidine |
InChI |
InChI=1S/C8H17NS/c1-8(2,3)10-7-4-5-9-6-7/h7,9H,4-6H2,1-3H3 |
Clave InChI |
FUEPKRIAHFAAGF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SC1CCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1s,3s)-1-(difluoromethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, cis](/img/structure/B15297754.png)






![3-(5-Amino-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B15297790.png)

![2-{6-Oxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine](/img/structure/B15297804.png)

![N-[3-(bromomethyl)-3-[2-(propan-2-yloxy)ethoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15297810.png)


